molecular formula C8H11N3O2 B13032094 (S)-1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylic acid

(S)-1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylic acid

Cat. No.: B13032094
M. Wt: 181.19 g/mol
InChI Key: MLKPHKBKTKXXAX-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylic acid is a heterocyclic compound with potential applications in various fields such as medicinal chemistry and organic synthesis. Its unique structure, which includes an imidazo[4,5-C]pyridine core, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a starting material such as 2-aminopyridine, which undergoes a series of reactions including alkylation, cyclization, and carboxylation to form the desired compound. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions: (S)-1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different properties.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced with others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylic acid: A non-chiral analog with similar structural features.

    2-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylic acid: A positional isomer with different substitution patterns.

Uniqueness: (S)-1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylic acid is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This stereochemistry may result in different biological activities and properties compared to its analogs and isomers.

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

(6S)-1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid

InChI

InChI=1S/C8H11N3O2/c1-11-4-10-6-3-9-5(8(12)13)2-7(6)11/h4-5,9H,2-3H2,1H3,(H,12,13)/t5-/m0/s1

InChI Key

MLKPHKBKTKXXAX-YFKPBYRVSA-N

Isomeric SMILES

CN1C=NC2=C1C[C@H](NC2)C(=O)O

Canonical SMILES

CN1C=NC2=C1CC(NC2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.